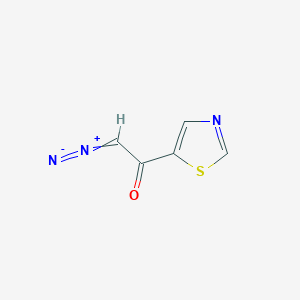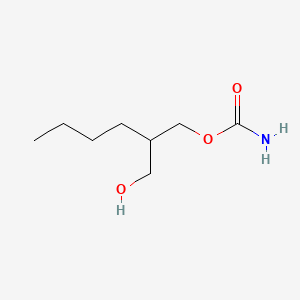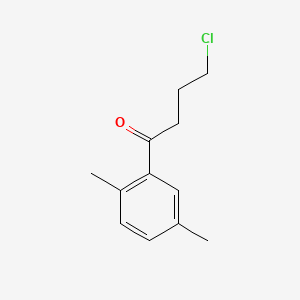
4-Chloro-2',5'-dimethylbutyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2’,5’-dimethylbutyrophenone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of butyrophenone, characterized by the presence of a chlorine atom and two methyl groups attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,5’-dimethylbutyrophenone typically involves the chlorination of 2’,5’-dimethylbutyrophenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-2’,5’-dimethylbutyrophenone follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the desired product with high purity.
化学反应分析
Types of Reactions
4-Chloro-2’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-2’,5’-dimethylbenzoic acid.
Reduction: Formation of 4-chloro-2’,5’-dimethylbutanol.
Substitution: Formation of 4-amino-2’,5’-dimethylbutyrophenone or 4-thio-2’,5’-dimethylbutyrophenone.
科学研究应用
4-Chloro-2’,5’-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-2’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-aminotoluene
- 4-Chloro-2-methylaniline
- 4-Chloro-2-methoxyaniline
Comparison
4-Chloro-2’,5’-dimethylbutyrophenone is unique due to the presence of both chlorine and two methyl groups on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the additional methyl groups can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets.
属性
CAS 编号 |
71526-84-6 |
|---|---|
分子式 |
C12H15ClO |
分子量 |
210.70 g/mol |
IUPAC 名称 |
4-chloro-1-(2,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-9-5-6-10(2)11(8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
RLXPXHOSBRQERJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


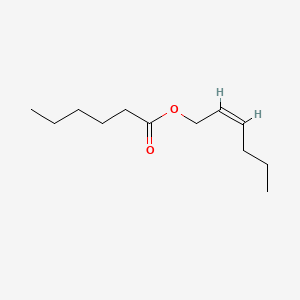

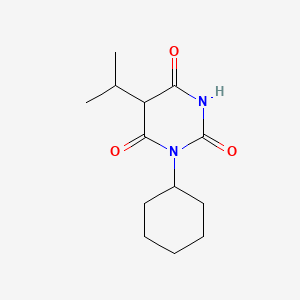
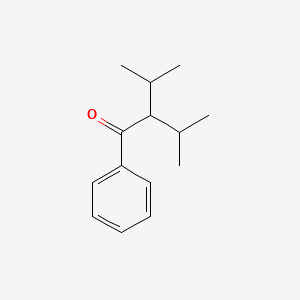

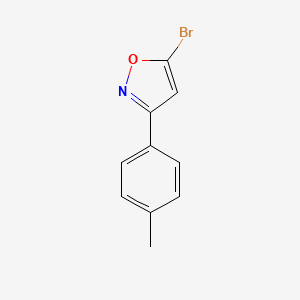
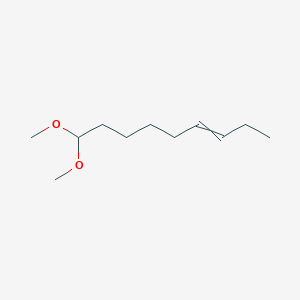
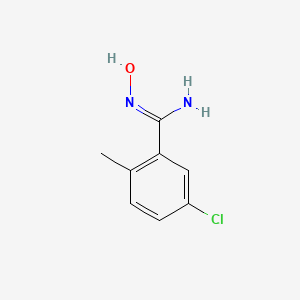
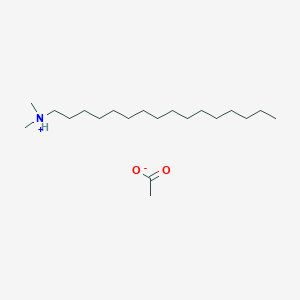
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
